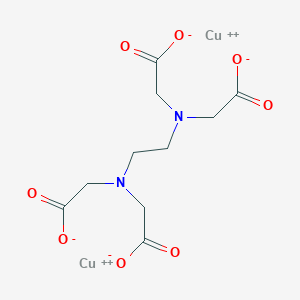
Ethylenediaminetetraacetic acid copper salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraacetic acid copper salt is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including analytical chemistry, medicine, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting ethylenediaminetetraacetic acid with a copper salt, such as copper sulfate or copper chloride, in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the gradual addition of the copper salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of the ethylenediaminetetraacetic acid copper complex.
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure optimal yield and quality.
化学反応の分析
Types of Reactions
Ethylenediaminetetraacetic acid copper salt primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It can also participate in redox reactions, where the copper ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions
Complexation Reactions: this compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH.
Redox Reactions: In the presence of reducing agents like ascorbic acid, the copper ion in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).
Major Products Formed
Complexation Reactions: The major products are stable metal-ethylenediaminetetraacetic acid complexes.
Redox Reactions: The products depend on the specific redox reaction but may include reduced or oxidized forms of copper and other metal ions.
科学的研究の応用
Ethylenediaminetetraacetic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to prevent metal ion interference in various chemical reactions.
Biology: Employed in studies involving metal ion transport and homeostasis in biological systems.
Medicine: Investigated for its potential use in chelation therapy to remove excess copper from the body in conditions like Wilson’s disease.
Industry: Utilized in industrial processes to control metal ion concentrations, such as in water treatment and textile manufacturing.
作用機序
The primary mechanism of action of ethylenediaminetetraacetic acid copper salt involves the chelation of metal ions. Ethylenediaminetetraacetic acid has multiple binding sites that can coordinate with metal ions, forming stable ring-like structures known as chelates. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this can help regulate metal ion concentrations and mitigate toxicity.
類似化合物との比較
Similar Compounds
Diethylenetriaminepentaacetic acid: Another chelating agent with similar properties but with an additional amine group, providing more binding sites.
Nitrilotriacetic acid: A simpler chelating agent with fewer binding sites compared to ethylenediaminetetraacetic acid.
Iminodisuccinic acid: A biodegradable chelating agent used as an alternative to ethylenediaminetetraacetic acid in some applications.
Uniqueness
Ethylenediaminetetraacetic acid copper salt is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring precise control of metal ion concentrations. Its versatility and effectiveness in forming stable complexes with a wide range of metal ions set it apart from other chelating agents.
特性
CAS番号 |
12276-01-6 |
|---|---|
分子式 |
C10H12CuN2O8.2H C10H14CuN2O8 |
分子量 |
353.77 g/mol |
IUPAC名 |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChIキー |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
同義語 |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















